1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C11H10OS It features a cyclopropane ring attached to a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclopropanation techniques. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(Benzo[b]thiophen-2-yl)cyclopropanone.
Reduction: Formation of various cyclopropanol derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Wirkmechanismus
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Thiophen-2-yl)cyclopropan-1-ol: Similar structure but lacks the benzene ring.
2-(Benzo[b]thiophen-2-yl)ethanol: Similar functional groups but different ring structure.
Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but with a carboxylic acid group.
Uniqueness
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the benzo[b]thiophene moiety
Eigenschaften
Molekularformel |
C11H10OS |
---|---|
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
1-(1-benzothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2 |
InChI-Schlüssel |
OYWIXQGTRKZLDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.